![molecular formula C17H13N3OS B4392905 1-phenyl-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]ethanone](/img/structure/B4392905.png)
1-phenyl-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]ethanone
Descripción general
Descripción
1-Phenyl-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]ethanone, also known as PTET, is a chemical compound with potential applications in scientific research. PTET is a thioether derivative of 1-phenylethanone and is known for its unique chemical properties and biological activities.
Aplicaciones Científicas De Investigación
1-phenyl-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]ethanone has a variety of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 1-phenyl-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]ethanone has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, 1-phenyl-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]ethanone has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.
Mecanismo De Acción
The mechanism of action of 1-phenyl-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]ethanone is not fully understood, but studies have shown that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Additionally, 1-phenyl-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]ethanone may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-phenyl-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]ethanone has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 1-phenyl-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]ethanone has been shown to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases such as Alzheimer's disease. 1-phenyl-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]ethanone has also been shown to have neuroprotective properties and may be useful in the treatment of neurological disorders such as Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-phenyl-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]ethanone is its versatility in scientific research. It can be used in a variety of applications, including cancer research, inflammation research, and neuroprotection research. However, one limitation of 1-phenyl-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]ethanone is its potential toxicity. While studies have shown that 1-phenyl-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]ethanone is relatively non-toxic, it should still be handled with care in the laboratory.
Direcciones Futuras
There are many potential future directions for research on 1-phenyl-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]ethanone. One area of research could be the development of 1-phenyl-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]ethanone derivatives with improved anti-cancer properties. Additionally, further research could be done to better understand the mechanism of action of 1-phenyl-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]ethanone and its potential applications in the treatment of other diseases. Finally, research could be done to determine the optimal dosage and administration of 1-phenyl-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]ethanone for different applications.
Conclusion:
In conclusion, 1-phenyl-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]ethanone is a chemical compound with potential applications in scientific research. It has been shown to have anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties, among others. While there are some limitations to its use in the laboratory, 1-phenyl-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]ethanone remains a promising area of research for the future.
Propiedades
IUPAC Name |
1-phenyl-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS/c21-16(14-9-5-2-6-10-14)12-22-17-18-11-15(19-20-17)13-7-3-1-4-8-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJDRHCPQDOETA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=N2)SCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



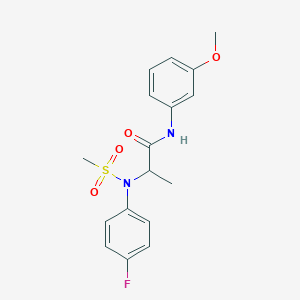
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methoxyethyl)-3-piperidinecarboxamide](/img/structure/B4392853.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4392855.png)
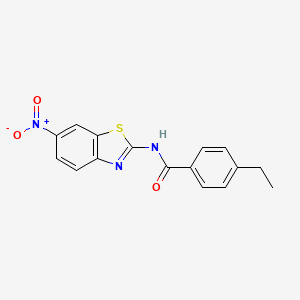
![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-1H-1,2,4-triazole-3-carboxamide](/img/structure/B4392862.png)
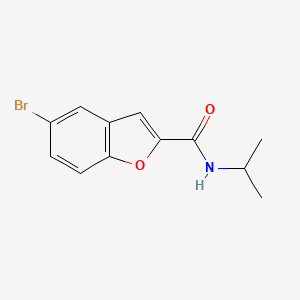
![ethyl {[4-oxido-2-oxo-3-(4-propoxyphenyl)-1(2H)-quinoxalinyl]oxy}acetate](/img/structure/B4392872.png)
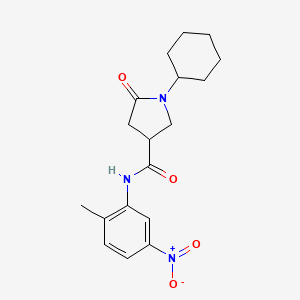
![(3-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide](/img/structure/B4392879.png)
![N-{3-[(2,2-diphenylacetyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B4392881.png)
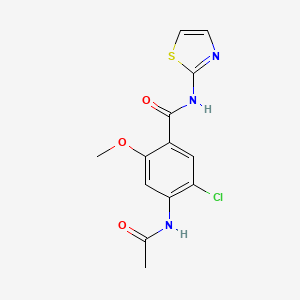
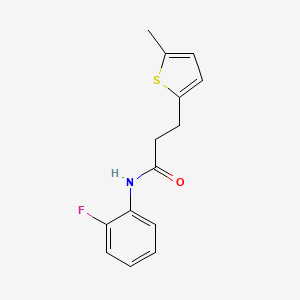

![methyl 5-(methoxymethyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4392898.png)